4-Chloro-3-fluoro-2-formylphenylboronic acid

描述

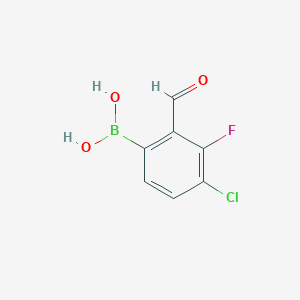

“4-Chloro-3-fluoro-2-formylphenylboronic acid” is a chemical compound with the CAS Number: 1451392-90-7 . It has a molecular weight of 202.38 . It is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of similar boronic acids often involves Suzuki-Miyaura coupling . This process uses a variety of boron reagents, and the methods to prepare each reagent are outlined in the literature . Another method involves the use of less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .

Molecular Structure Analysis

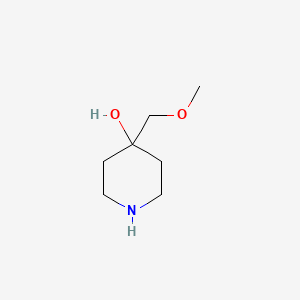

The molecular structure of “4-Chloro-3-fluoro-2-formylphenylboronic acid” can be represented by the InChI Code: 1S/C7H5BClFO3/c9-6-2-1-5 (8 (12)13)4 (3-11)7 (6)10/h1-3,12-13H .

Chemical Reactions Analysis

Boronic acids, including “4-Chloro-3-fluoro-2-formylphenylboronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .

Physical And Chemical Properties Analysis

“4-Chloro-3-fluoro-2-formylphenylboronic acid” is a solid at room temperature . It has a molecular weight of 202.38 . The compound is typically stored at temperatures between 2-8°C .

科学研究应用

Antifungal Activity

4-Chloro-3-fluoro-2-formylphenylboronic acid and its analogues, including other fluoro-substituted formylphenylboronic acids, have demonstrated significant antifungal activity against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The structure-activity relationship indicates that the position of the fluorine substituent and the tautomeric equilibrium between the boronic acid and its cyclic benzoxaborole form are critical for antifungal efficacy. This insight provides a foundation for developing new antifungal agents, highlighting the compound's potential as a lead structure in antifungal drug discovery (Borys et al., 2019).

Spectroscopy and Adsorption Studies

The adsorption mechanisms and surface interactions of fluoro and formyl analogues of phenylboronic acids, including 4-Chloro-3-fluoro-2-formylphenylboronic acid, have been extensively studied using infrared, Raman, and surface-enhanced Raman spectroscopy (SERS). These studies elucidate how substituent type and position influence the geometry of isomers on silver nanoparticle surfaces, providing valuable information for designing surface-based sensors and catalysts (Piergies et al., 2013).

Fluorescence Quenching Mechanisms

Research into the fluorescence quenching mechanisms of boronic acid derivatives, including those related to 4-Chloro-3-fluoro-2-formylphenylboronic acid, has offered insights into the static quenching mechanism active in these systems. Such studies are critical for understanding the photophysical properties of boronic acids and their derivatives, which can be applied in developing fluorescence-based sensors and imaging agents (Geethanjali et al., 2015).

Bioorthogonal Coupling Reactions

The rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions from formylphenylboronic acids demonstrates the compound's utility in bioorthogonal chemistry. This finding is particularly relevant for protein conjugation, offering a method that is orthogonal to protein functional groups and compatible with physiologically relevant conditions, thereby expanding the toolbox for bioconjugation and biomolecule labeling (Dilek et al., 2015).

Tautomeric Equilibria and Structural Insights

The study of tautomeric equilibria and structural properties of fluoro-substituted formylphenylboronic acids, including the synthesis, characterization, and investigation of their properties, sheds light on the influence of fluorine substituents. Understanding these tautomeric shifts and structural dynamics is essential for designing boron-containing compounds with tailored properties for potential applications in medicinal chemistry and material science (Kowalska et al., 2016).

安全和危害

未来方向

“4-Chloro-3-fluoro-2-formylphenylboronic acid” can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines . It can also be used in the preparation of N- (biarylsulfonyl) a-amino acids as MMP-12 inhibitors using a genetic algorithm .

属性

IUPAC Name |

(4-chloro-3-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLWOYMNRUQGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-2-formylphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)

![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)

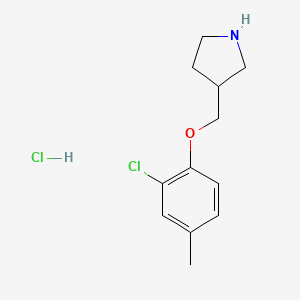

![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

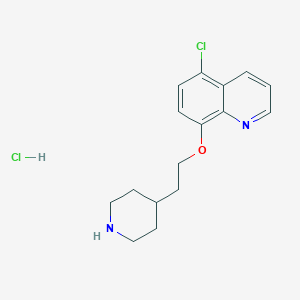

![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)

![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)